![molecular formula C18H22O3 B11727223 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol is a chemical compound with the molecular formula C18H22O4 It is known for its unique structure, which includes two benzene rings connected by a hexane chain with hydroxyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol typically involves the reaction of 4-hydroxybenzaldehyde with a suitable hexane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can replace the hydroxyl groups or other parts of the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives
Aplicaciones Científicas De Investigación
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of various materials and chemicals, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-[2-(4-Hydroxyphenyl)propan-2-yl]benzene-1,2-diol
- 4-[1-(4-Hydroxyphenyl)-1-methylethyl]benzene-1,2-diol
Uniqueness
4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol is unique due to its specific structure, which includes a hexane chain connecting two benzene rings with hydroxyl groups
Propiedades
IUPAC Name |
4-[4-(4-hydroxyphenyl)hexan-3-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19-21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPVFQNTRXTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)

![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
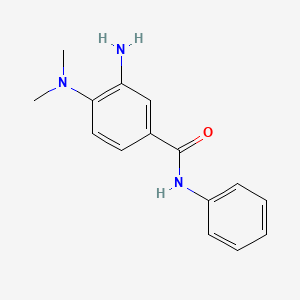
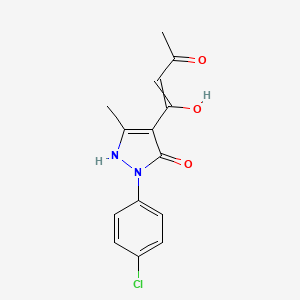
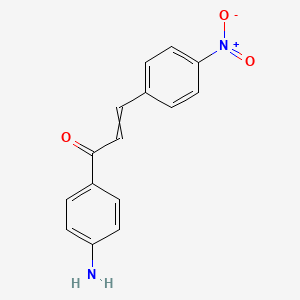
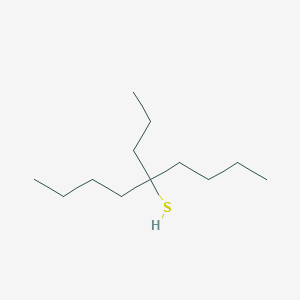
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
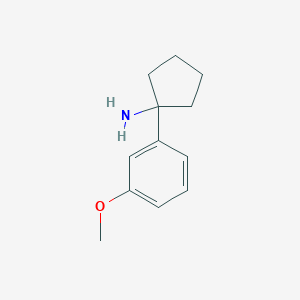
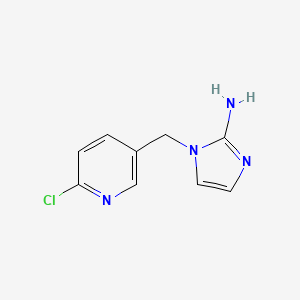

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)

